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Abstract

AZD1656 is a potent and selective small molecule activator of glucokinase (GK), an enzyme
pivotal to glucose homeostasis. Initially developed by AstraZeneca for the treatment of type 2
diabetes mellitus (T2DM), its development path has evolved to explore its potential
immunomodulatory properties. This technical guide provides a comprehensive overview of the
discovery, preclinical and clinical development, mechanism of action, and synthesis of
AZD1656. It is intended to serve as a detailed resource for researchers and professionals in
the field of drug development.

Introduction: The Rationale for Glucokinase
Activation

Glucokinase, also known as hexokinase 1V, functions as a glucose sensor in key metabolic
tissues, primarily the pancreatic 3-cells and hepatocytes. By catalyzing the phosphorylation of
glucose to glucose-6-phosphate, GK is the rate-limiting step for glucose metabolism in these
cells. In pancreatic [3-cells, this process triggers insulin secretion, while in the liver, it promotes
glycogen synthesis and glycolysis, leading to reduced hepatic glucose output. In individuals
with T2DM, glucokinase activity is impaired, contributing to hyperglycemia. Therefore, the
activation of glucokinase emerged as a promising therapeutic strategy to improve glycemic
control.
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AZD1656 was developed as a glucokinase activator (GKA) with the aim of providing a novel
treatment for T2DM. Its journey has since expanded to investigate its effects on the immune
system, patrticularly in the context of inflammatory conditions.

Discovery and Medicinal Chemistry

The development of AZD1656 stemmed from a medicinal chemistry program aimed at
optimizing a previous lead compound, AZD1092. A key objective of this optimization was to
mitigate the Ames liability observed with AZD1092, indicating its potential mutagenicity. This
property-based optimization led to the discovery of AZD1656, a compound with a superior
safety profile.

Synthesis of AZD1656

The chemical synthesis of AZD1656 involves a multi-step process. A general synthetic scheme
is outlined below. The process involves the formation of a pyrazine carboxamide core, followed
by coupling with a substituted phenolic ether.

A detailed, step-by-step synthesis protocol is proprietary and not fully available in the public
domain. The following represents a high-level overview based on published schemes for similar
pyrazine carboxamide derivatives.

General Experimental Protocol for Pyrazine Carboxamide Synthesis:

» Acid Chloride Formation: Pyrazine-2-carboxylic acid is treated with a chlorinating agent, such
as thionyl chloride (SOCIz2), often in the presence of a catalytic amount of N,N-
dimethylformamide (DMF) in an inert solvent like dichloromethane (DCM), to form the
corresponding acid chloride. The reaction is typically performed at low temperatures (e.g., O
°C) and then allowed to warm to room temperature.

o Amide Coupling: The resulting pyrazine-2-carbonyl chloride is then reacted with the desired
amine, in this case, an amino-substituted aromatic compound, in the presence of a base
(e.g., triethylamine or pyridine) in an inert solvent (e.g., DCM or acetonitrile) to form the
amide bond.

 Purification: The final product is purified using standard techniques such as crystallization or
column chromatography to yield the desired pyrazine carboxamide derivative.
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Mechanism of Action
Allosteric Activation of Glucokinase

AZD1656 is an allosteric activator of glucokinase, meaning it binds to a site on the enzyme
distinct from the glucose-binding site. This binding induces a conformational change in the
enzyme, increasing its affinity for glucose and enhancing its catalytic activity. The EC50 for
AZD1656 activation of glucokinase has been reported to be 60 nM.[1]

Interaction with Glucokinase Regulatory Protein (GKRP)

In hepatocytes, glucokinase activity is regulated by the glucokinase regulatory protein (GKRP).
Under low glucose conditions, GKRP binds to GK and sequesters it in the nucleus, rendering it
inactive. When glucose levels rise, GK dissociates from GKRP and translocates to the
cytoplasm, where it can phosphorylate glucose. Glucokinase activators like AZD1656 can
modulate this interaction, promoting the dissociation of GK from GKRP, thereby increasing the
amount of active GK in the cytoplasm.[2][3]

Downstream Signaling Pathways

By activating glucokinase, AZD1656 enhances the rate of glycolysis and glycogen synthesis.
This leads to an increase in the intracellular concentration of glucose-6-phosphate and
subsequent glycolytic intermediates. In the liver, this activation of glycolysis can lead to an
increase in the expression of genes regulated by the carbohydrate response element-binding
protein (ChREBP), which is a key transcription factor in lipogenesis.[4][5] In pancreatic -cells,
the increased glucose metabolism leads to a rise in the ATP/ADP ratio, closure of ATP-sensitive
potassium channels, membrane depolarization, calcium influx, and ultimately, insulin secretion.
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Figure 1: Dual Mechanism of Action of AZD1656 in Pancreatic 3-Cells and Hepatocytes.
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Immunomodulatory Effects

More recently, AZD1656 has been investigated for its immunomodulatory properties. The
migration of regulatory T cells (Tregs) to sites of inflammation is dependent on glycolysis, a
process initiated by glucokinase. By activating glucokinase, AZD1656 is hypothesized to
enhance Treg function and migration, thereby dampening excessive inflammatory responses.
This mechanism is thought to be independent of its glucose-lowering effects and has been the
rationale for its investigation in inflammatory conditions like COVID-19.[6]
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Figure 2: Proposed Immunomodulatory Mechanism of AZD1656 via Treg Function.

Preclinical Development
In Vitro Studies
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Glucokinase Activation Assay Protocol (General):
A common method to assess glucokinase activity is a coupled enzyme assay.[2][7][8][9]

o Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCI, magnesium
chloride, ATP, and glucose.

e Coupling Enzymes: Glucose-6-phosphate dehydrogenase (G6PDH) and NADP+ are added
to the mixture.

« Initiation of Reaction: The reaction is initiated by the addition of recombinant glucokinase and
the test compound (AZD1656) at various concentrations.

o Measurement: Glucokinase phosphorylates glucose to glucose-6-phosphate. G6PDH then
oxidizes glucose-6-phosphate to 6-phosphogluconolactone, concomitantly reducing NADP+
to NADPH.

o Detection: The rate of NADPH formation is monitored by measuring the increase in
absorbance at 340 nm using a spectrophotometer.

o Data Analysis: The EC50 value, the concentration of AZD1656 that produces 50% of the
maximal enzyme activation, is calculated from the dose-response curve.

In Vivo Studies

Preclinical studies in animal models have been conducted to evaluate the efficacy and
pharmacokinetics of AZD1656.

Table 1: Summary of Preclinical Pharmacokinetic Parameters of a Glucokinase Activator (MK-
0941) in Mice and Dogs (as a representative example)[4][10][11]
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Parameter Mouse Dog
Dose Oral Oral
Tmax ~1 hour ~1 hour
t¥2 ~2 hours ~2 hours
Clearance Rapid Rapid

Specific pharmacokinetic data for AZD1656 in rats and dogs are not readily available in the

public literature.

In a study using a Gckr-P446L mouse model, oral administration of AZD1656 at a dose of 3
mg/kg body weight demonstrated blood glucose-lowering efficacy.[8][9]

Table 2: Summary of Preclinical Efficacy Data for AZD1656 in a Mouse Model[8][9]

Animal Model Dose Duration Key Findings

- Initial blood glucose

lowering independent

of genotype. -

Sustained efficacy in
Gckr-P446L Mouse 3 mg/kg (oral) 19 weeks ] )

wild-type mice. -

Diminished efficacy in
LL genotype mice

over time.

Safety Pharmacology and Toxicology

A critical step in the development of AZD1656 was to ensure it did not possess the mutagenic

potential of its predecessor. This is typically assessed using the Ames test.
Ames Test Protocol (General):[3][12][13][14][15][16][17]

o Bacterial Strains: Histidine-dependent auxotrophic strains of Salmonella typhimurium (e.g.,
TA98, TA100) are used.
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o Exposure: The bacterial strains are exposed to various concentrations of the test compound
(AZD1656) in the presence and absence of a metabolic activation system (S9 fraction from
rat liver).

o Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
e Incubation: The plates are incubated for 48-72 hours.

o Evaluation: The number of revertant colonies (colonies that have regained the ability to
synthesize histidine) is counted. A significant increase in the number of revertant colonies
compared to the control indicates that the compound is mutagenic.

Specific results of the Ames test for AZD1656 and AZD1092 are not publicly available but the
progression of AZD1656 to clinical trials suggests it passed this critical safety assessment.

Clinical Development

AZD1656 has been evaluated in numerous clinical trials, both in healthy volunteers and in
patients with T2DM and other conditions.

Phase | Studies

Early clinical trials in healthy volunteers established the safety, tolerability, and pharmacokinetic
profile of AZD1656. Single ascending doses of up to 180 mg were found to be well-tolerated.
The compound was rapidly absorbed, and a dose-proportional increase in exposure was
observed.[18]

Phase Il Studies in Type 2 Diabetes

A dose-ranging study (NCT01020123) evaluated AZD1656 as an add-on therapy to metformin
in patients with T2DM.[19]

Table 3: Key Efficacy Results from a Phase Il Study in T2DM (NCT01020123)[19]
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Change in HbA1lc from Baseline at 4

Treatment Arm (Titrated Doses)
Months (Placebo-Corrected)

AZD1656 (10-140 mg) -0.80%

AZD1656 (20-200 mg) -0.81%

While showing initial efficacy, the glucose-lowering effect of AZD1656 was not sustained over
time in longer-term extensions of these studies.

The ARCADIA Trial: Investigating Immunomodulation in
COVID-19

The ARCADIA trial (NCT04516759) was a Phase Il, randomized, double-blind, placebo-

controlled study that investigated the efficacy and safety of AZD1656 in diabetic patients
hospitalized with COVID-19.[7][10][11]

Experimental Workflow for the ARCADIA Trial:
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Figure 3: Simplified Workflow of the ARCADIA Clinical Trial.

Table 4: Key Outcomes of the ARCADIA Trial[7][10][11]
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Outcome AZD1656 Group Placebo Group p-value
Clinical Improvement
76.3% 69.9% 0.19
at Day 14
Mortality at Day 28 5.0% (4/80) 12.3% (9/73) 0.090

Mortality at Day 7

0% (0/80)

8.2% (6/73)

0.011 (post hoc)

Adverse Events

35.7%

33.3%

Not significant

Although the trial did not meet its primary endpoint of clinical improvement at day 14, a trend

towards reduced mortality was observed in the AZD1656 group. Immunophenotyping data from

the trial suggested that patients treated with AZD1656 had a less pro-inflammatory immune

response.[10][11]

Immunophenotyping Protocol (General for Human PBMCs):[20][21][22][23][24]

o PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood

using density gradient centrifugation (e.g., with Ficoll-Paque).

o Cell Staining: Isolated PBMCs are incubated with a cocktail of fluorescently labeled

monoclonal antibodies targeting specific cell surface and intracellular markers to identify

different immune cell populations (e.g., T cells, B cells, monocytes, and their subsets).

o Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer, which

measures the fluorescence of individual cells as they pass through a laser beam.

o Gating Strategy: A sequential gating strategy is applied to the flow cytometry data to identify

and quantify specific immune cell populations of interest (e.g., CD4+ T cells, CD8+ T cells,

regulatory T cells).

Safety and Tolerability

A meta-analysis of 23 randomized trials concluded that AZD1656 is a well-tolerated and safe

glucokinase activator. There was no significant difference in the overall incidence of non-

serious or serious adverse events between AZD1656 and placebo. A non-significant increased

risk of hypoglycemia was noted.
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Future Directions

The development of AZD1656 has shifted from a primary focus on T2DM to the exploration of
its immunomodulatory effects. The findings from the ARCADIA trial have spurred further
investigation into its potential for treating other autoimmune and inflammatory diseases.

Conclusion

AZD1656 is a glucokinase activator with a well-documented history of development, from its
origins in a medicinal chemistry program to its evaluation in numerous clinical trials. While its
initial promise as a long-term treatment for T2DM was not fully realized due to a lack of
sustained efficacy, its potential as an immunomodulatory agent has opened new avenues for
research and development. This technical guide has summarized the key data and
methodologies associated with AZD1656, providing a valuable resource for the scientific
community. Further research is warranted to fully elucidate its immunomodulatory mechanisms
and to explore its therapeutic potential in a broader range of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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